

# Application Notes and Protocols for the Experimental Use of Hirudin in Hemodialysis

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Hirudin and its recombinant forms, such as lepirudin and desirudin, are potent direct thrombin inhibitors that have been investigated as an alternative anticoagulant to heparin in hemodialysis, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Unlike heparin, hirudin's anticoagulant effect is independent of antithrombin III and it directly binds to and inactivates thrombin. Its primary route of elimination is renal, which necessitates careful dose adjustments in patients with renal insufficiency to mitigate the risk of bleeding.[2][3][4] These notes provide a summary of experimental data and protocols for the use of hirudin in a hemodialysis setting.

# **Data Presentation**

The following tables summarize quantitative data from various experimental and clinical studies on the use of hirudin in hemodialysis.

Table 1: Hirudin Dosage Regimens in Hemodialysis



| Study<br>Population                                 | Hirudin Type                                   | Dosage<br>Regimen  | Key Outcomes   | Reference |
|---|--|--|--|-----------|
| Nephrectomized<br>Dogs                              | Recombinant<br>Desulfatohirudin<br>(r-hirudin) | 0.5 mg/kg<br>intravenous<br>bolus  | Prevention of thrombus formation in the extracorporeal circuit without significant bleeding complications.[5]                        | [5][6]    |
| Critically III Patients with Suspected HIT on CVVHD | Recombinant<br>Hirudin<br>(Lepirudin)          | Continuous IV infusion: 0.006 to 0.025 mg/kg/hr (N=2) or Repetitive IV boli: 0.007 to 0.04 mg/kg (N=5) | Dosage had to be individualized. Anticoagulation was achievable without excessive bleeding risk with close monitoring.               | [2]       |
| Chronic<br>Hemodialysis<br>Patients                 | Recombinant<br>Hirudin (HBW<br>023)            | 0.08 mg/kg<br>intravenous<br>bolus   | Maintained without clotting events; no bleeding was observed.[7] Lower doses (0.02, 0.04, 0.06 mg/kg) were associated with clotting. | [7]       |
| Chronic Renal<br>Failure Patients                   | Recombinant<br>Hirudin (r-<br>hirudin)         | 0.15 mg/kg<br>intravenous<br>bolus   | Effective dialysis with a shorter aPTT compared to heparin, suggesting a   | [8]       |

# Methodological & Application

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|  |  |                                    | lower bleeding risk.[8]  |     |
|--|--|------------------------------------|--|-----|
| Patient with HIT<br>on Regular<br>Hemodialysis | Recombinant<br>Hirudin (r-<br>hirudin) | 0.14 mg/kg<br>intravenous<br>bolus | Achieved efficient hemodialysis for over 50 sessions without major issues. | [9] |

Table 2: Pharmacokinetic and Monitoring Parameters for Hirudin in Renal Impairment



| Parameter                         | Value / Observation  | Context  | Reference   |
|-----------------------------------|--|--|-------------|
| Elimination Half-Life<br>(t½)     | ~6-8 hours in nephrectomized dogs. [5] Lengthens to up to 150 hours with deteriorating renal function in humans.   | Demonstrates the critical impact of renal function on drug clearance.                            | [3][5]      |
| Target aPTT                       | 1.5 to 2.0 times<br>baseline.[2] 1.5 to 2.5<br>times baseline.   | Common target range for therapeutic anticoagulation.   | [2][10][11] |
| aPTT with 0.15 mg/kg<br>r-hirudin | 65 to 103 seconds  | This was considered effective for dialysis and shorter than with heparin (>120 seconds).         | [8]         |
| Activated Clotting Time (ACT)     | Cut-off value below which clotting is expected was 12 minutes.   | ACT was found to distinguish between patients with and without clotting.                         | [7]         |
| Ecarin Clotting Time<br>(ECT)     | Used as a bedside method for monitoring blood levels and for dosage adjustments.  [9] Shows a more linear correlation to lepirudin plasma levels than aPTT at higher concentrations. | Potentially a more reliable monitoring tool than aPTT.   | [3][9]      |
| Therapeutic Blood<br>Level        | 0.5 to 1.5 μg/mL   | The antithrombotic effect is within this range. A concentration of 2 µg/mL is associated with an | [9][11]     |



increased bleeding tendency.

# **Experimental Protocols**

Protocol 1: Anticoagulation with Recombinant Hirudin (Lepirudin) during Continuous Venovenous Hemodialysis (CVVHD) in Critically III Patients

- Objective: To provide safe and effective anticoagulation for CVVHD in critically ill patients, particularly those with suspected HIT.
- Patient Population: Critically ill patients with acute kidney injury requiring CVVHD, including those with suspected heparin-induced thrombocytopenia.
- Materials:
  - Recombinant hirudin (Lepirudin) for injection.
  - CVVHD machine.
  - Polysulfone high-flux hemodialyzer (e.g., 0.75 m²).[2]
  - Standard dialysis and replacement fluids.
  - Equipment for monitoring aPTT and/or ECT.
- Methodology:
  - Baseline Assessment: Before initiating hirudin, obtain a baseline aPTT.
  - Dosing Strategy (Individualized):
    - Continuous Intravenous Infusion: Initiate a continuous infusion of lepirudin at a rate of 0.006 to 0.025 mg/kg/hr.[2] The starting dose should be at the lower end of this range, especially in anuric patients.
    - Repetitive Intravenous Boli: Administer an initial bolus of 0.007 to 0.04 mg/kg.[2]
       Subsequent boli should be guided by aPTT monitoring.



### Monitoring:

- Measure systemic aPTT 4 hours after the start of treatment and 4 hours after every dosage change.[3] Once stable, monitor at least once daily.
- The target aPTT should be 1.5 to 2.0 times the patient's baseline value.
- Closely monitor the patient for any signs of bleeding (e.g., at catheter insertion sites, gastrointestinal bleeding) or clotting in the extracorporeal circuit.

### Dose Adjustment:

- If the aPTT is below the target range and there is evidence of clotting, increase the infusion rate or the bolus dose by 20%.[3]
- If the aPTT is above the target range or there are signs of bleeding, reduce the dose or temporarily discontinue the infusion.

## · Endpoint Assessment:

- Efficacy: Prevention of clotting in the hemodialyzer and circuit.
- Safety: Incidence of major and minor bleeding events.

Protocol 2: Bolus-Only Anticoagulation with Recombinant Hirudin for Intermittent Hemodialysis

- Objective: To evaluate the efficacy and safety of a single bolus of recombinant hirudin for anticoagulation during a standard intermittent hemodialysis session.
- Patient Population: Patients with chronic renal failure on maintenance hemodialysis. [7][8]

#### Materials:

- Recombinant hirudin for injection.
- Standard hemodialysis machine and dialyzer (e.g., low flux polysulfone).[7]
- Equipment for monitoring Activated Clotting Time (ACT) or aPTT.

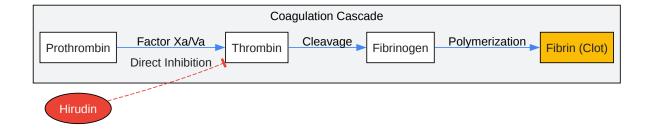


### · Methodology:

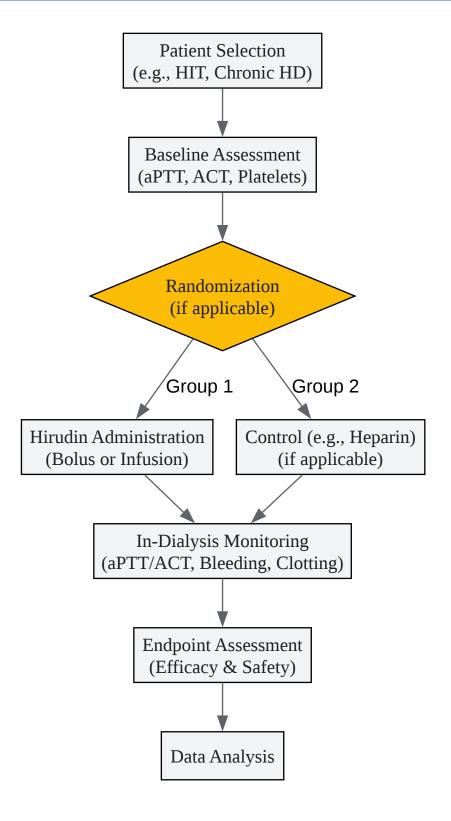
- Baseline Assessment: Record baseline coagulation parameters (aPTT, ACT).
- Administration: Administer a single intravenous bolus of recombinant hirudin at a dose of 0.08 mg/kg just before the start of the hemodialysis session.
- Monitoring:
  - Monitor ACT at regular intervals during dialysis (e.g., at 2 and 4 hours). A target ACT of
     >12 minutes may be considered to prevent clotting.[7]
  - Alternatively, monitor aPTT to ensure it remains within a therapeutic range (e.g., 65-103 seconds).[8]
  - Visually inspect the dialyzer and blood lines for evidence of clot formation.
  - Monitor the patient for any signs of bleeding.
- Post-Dialysis:
  - Measure plasma hirudin levels at the end of dialysis and before the next session to assess for drug accumulation.[7]
- Endpoint Assessment:
  - Efficacy: Successful completion of the dialysis session without significant clotting in the dialyzer.
  - Safety: Absence of bleeding complications during and immediately after the dialysis session.

# **Mandatory Visualizations**

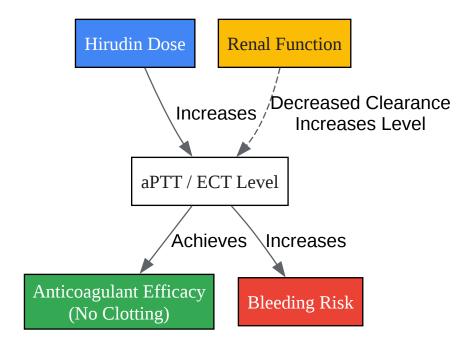












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